1-(2-Ethylbenzyl)-1h-imidazol-2-amine
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-[(2-ethylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C12H15N3/c1-2-10-5-3-4-6-11(10)9-15-8-7-14-12(15)13/h3-8H,2,9H2,1H3,(H2,13,14) |
InChI Key |
MPIYUQSFOMCBCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CN2C=CN=C2N |
Origin of Product |
United States |
Biological Activity
1-(2-Ethylbenzyl)-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a 2-ethylbenzyl group, enhancing its lipophilicity and potentially influencing its pharmacokinetic properties. The imidazole ring's nitrogen atoms contribute to the compound's reactivity and biological interactions.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The structural features of the compound, particularly the imidazole moiety, are linked to its effectiveness against pathogens.
Antifungal Activity
Research indicates that derivatives of this compound demonstrate antifungal activity comparable to established antifungal agents like Fluconazole. For instance, a study evaluating related imidazole derivatives found that certain compounds displayed potent antifungal effects against species such as Candida albicans and Cryptococcus neoformans .
Anticancer Potential
The compound's anticancer potential has been explored in several studies. Preliminary findings suggest that it may inhibit the growth of cancer cell lines with low cytotoxicity towards normal cells. For example, derivatives similar to this compound were tested against human lung adenocarcinoma cells (A549) and showed promising results .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. A comparative analysis with other imidazole derivatives reveals that modifications to the substituents on the imidazole ring can significantly alter biological activity:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1H-Imidazol-2-amine | Basic structure with two nitrogen atoms | Antimicrobial, anticancer |
| 1-(4-Methylbenzyl)-1H-imidazol-2-amine | Substituted with a para-methyl group | Antifungal |
| 1-(Phenethyl)-1H-imidazol-2-amine | Contains a phenethyl group | Antiviral, anti-inflammatory |
| This compound | Ethyl group enhances lipophilicity | Antimicrobial, antifungal, anticancer |
The presence of the ethyl group in this compound is believed to enhance its absorption and distribution characteristics in biological systems compared to other derivatives .
The mechanisms underlying the biological activities of this compound involve interaction with specific biological targets. For example, studies on related compounds have shown that they can inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation. The imidazole ring's ability to form hydrogen bonds and coordinate with metal ions plays a critical role in these interactions.
Case Studies
Several case studies have highlighted the potential of this compound and its derivatives:
- Antifungal Efficacy : A study demonstrated that specific derivatives exhibited antifungal activity superior to Fluconazole against multiple fungal strains .
- Anticancer Activity : In vitro studies revealed that certain imidazole derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells .
Scientific Research Applications
1-(2-Ethylbenzyl)-1H-imidazol-2-amine is a heterocyclic organic compound with an imidazole ring substituted with a 2-ethylbenzyl group. The applications of this compound span various fields, including pharmaceuticals.
Pharmaceutical Applications
- Building Block for Drug Development this compound can be used as a building block for drug development targeting various diseases.
- Biological Activity Due to its biological activity, this compound may serve as a pharmaceutical. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Chemical Properties and Reactivity
The imidazole moiety consists of five members, including two nitrogen atoms, which contribute to its unique chemical properties. The chemical reactivity of this compound can be attributed to the functional groups present in its structure. The imidazole ring can undergo various reactions. These reactions are essential for synthesizing derivatives and exploring their potential biological activities. The presence of the ethyl group in this compound may enhance its lipophilicity compared to other derivatives, potentially affecting its absorption and distribution characteristics in biological systems.
Antitumor Activity
Novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives exhibit excellent antitumor activity . One such derivative, 4f , has shown outstanding antiproliferative activity against three cancer cell lines and was considerably more potent than both 5-FU and MTX . The selectivity index indicated that the tolerance of normal L-02 cells to 4f was 23–46-fold higher than that of tumor cells, which is significantly higher than that exhibited by positive control drugs . Compound 4f induced cell apoptosis by increasing the protein expression levels of Bax and decreasing those of Bcl-2 in a time-dependent manner . Therefore, 4f could be a potential candidate for the development of a novel antitumor agent .
Structure-Activity Relationships
A systematic study of structure–activity relationships has led to the development of first-in-class AM 2 receptor antagonists . (±)- 25 decreased the MDA-MB-231 viability by 55% after 3 days of daily treatment at 10 μM concentration . (±)- 25 (20 mg/kg) or vehicle control was administered ip once daily. Tumors were measured twice weekly, and the well-being of mice was assessed by measuring the body weight and monitoring behavior. (±)- 25 was well tolerated .
Comparison with other Imidazole Derivatives
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1H-Imidazol-2-amine | Basic structure with two nitrogen atoms | Antimicrobial, anticancer |
| 1-(4-Methylbenzyl)-1H-imidazol-2-amine | Substituted with a para-methyl group | Antifungal |
| 1-(Phenethyl)-1H-imidazol-2-amine | Contains a phenethyl group | Antiviral, anti-inflammatory |
| 1-(Benzyl)-1H-imidazol-2-amine | Benzyl substituent without ethyl group | Anticancer |
Q & A
Q. What are the recommended synthetic routes for 1-(2-Ethylbenzyl)-1H-imidazol-2-amine, and what factors influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- Alkylation : Introducing the ethylbenzyl group via nucleophilic substitution or coupling reactions.
- Imidazole ring formation : Using o-phenylenediamine derivatives with ammonia and catalysts under reflux .
- Optimization factors :
- Catalysts : Palladium or copper salts enhance coupling efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics.
- Temperature : Controlled heating (80–120°C) minimizes side reactions.
Table 1 : Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Alkylation-Coupling | Pd(OAc)₂ | DMF | 65 | 98 | |
| Cyclization | NH₃/NaOH | H₂O/EtOH | 72 | 95 |
Q. How can researchers characterize the structure and purity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethylbenzyl CH₂ at δ 4.5–5.0 ppm; imidazole protons at δ 7.0–7.5 ppm) .
- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 201.27 (M⁺) .
- HPLC : Quantify purity using C18 columns with acetonitrile/water gradients.
Advanced Research Questions
Q. What computational chemistry approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Becke’s hybrid functional (B3LYP) with 6-31G(d,p) basis set accurately predicts:
- HOMO-LUMO gaps : Correlate with redox behavior (e.g., HOMO at -5.2 eV suggests nucleophilic reactivity) .
- Electrostatic potential maps : Highlight nucleophilic sites (e.g., imidazole NH₂ group).
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility parameters.
Q. How do structural modifications at the ethylbenzyl or imidazole positions affect the compound's biological activity, based on SAR studies?
- Methodological Answer :
- Ethylbenzyl substitution :
- Electron-withdrawing groups (e.g., -Br, -F) enhance receptor binding affinity (e.g., 5-HT₄ or tubulin targets) .
- Bulky substituents reduce metabolic stability but improve selectivity.
- Imidazole modification :
- N-Methylation decreases hydrogen-bonding capacity, altering enzyme inhibition profiles .
Table 2 : SAR of Analogous Imidazole Derivatives
| Substituent | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 2-Ethylbenzyl | Tubulin | 120 | |
| 3-Bromo-4-fluorobenzyl | 5-HT₆ Receptor | 45 |
Q. What experimental strategies can resolve contradictions in reported data (e.g., varying sorption coefficients or biological activity) for this compound and its analogs?
- Methodological Answer :
- Sorption studies : Use standardized Freundlich isotherms to account for soil organic matter variability .
- Biological assays :
- Dose-response normalization : Adjust for cell line-specific permeability (e.g., MCF-7 vs. HeLa) .
- Control experiments : Include reference compounds (e.g., colchicine for microtubule destabilization assays).
- Meta-analysis : Compare computational predictions (DFT) with experimental logP values to identify outliers .
Data Contradiction Analysis
- Synthesis Yield Discrepancies : Higher yields in cyclization methods (72% vs. 65% ) may arise from solvent polarity differences (water/EtOH vs. DMF).
- Biological Activity Variability : Tubulin inhibition (IC₅₀ 120 nM ) vs. 5-HT₆ receptor binding (IC₅₀ 45 nM ) reflects target-specific steric and electronic requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
